![molecular formula C18H20N2OS B3009885 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 361470-03-3](/img/structure/B3009885.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- The compound's derivatives have been synthesized through various chemical reactions, including ring contraction and fusion processes, leading to the creation of novel chemical entities. For instance, Konstantinova et al. (2013) described the synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones through treatment of N-substituted 2-(methylamino)naphthoquinones with S2Cl2 and DABCO, yielding products with interesting chemical structures and potential applications (Konstantinova et al., 2013).
Biological Activity and Anticancer Potential
- Some derivatives exhibit potent anticancer activities against various cancer cell lines. Turan-Zitouni et al. (2018) synthesized thiazoline-tetralin derivatives and evaluated their anticancer potency, showing significant antitumor efficiency against human breast adenocarcinoma and lung carcinoma cell lines (Turan-Zitouni et al., 2018).
Antimicrobial and Antifungal Applications
- Research has also explored the antimicrobial and antifungal activities of related compounds. For example, Ahmed et al. (2020) conducted a study on dihydronaphthalene derivatives, revealing potent cytotoxic activities and suggesting potential for antimicrobial use (Ahmed et al., 2020).
Molecular Docking and Design
- The design and synthesis of paracyclophanyl-thiazole hybrids as novel CDK1 inhibitors demonstrate the application of these compounds in targeted cancer therapy. Aly et al. (2020) highlighted their work on paracyclophanyl-dihydronaphtho[2,3-d]thiazoles, showing promising antiproliferative agents against melanoma cell lines (Aly et al., 2020).
Material Science and Corrosion Inhibition
- In material science, derivatives of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide have been utilized in the synthesis of polymers with potential corrosion inhibitive properties. Aly et al. (2014) synthesized thiazole-based polyamides showing promising results as corrosion inhibitors (Aly et al., 2014).
Safety and Hazards
The compound has been classified with the GHS pictograms GHS07, GHS08, GHS09 . The hazard statements associated with it are H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an appropriate waste disposal plant) .
将来の方向性
While specific future directions for this compound are not available in the retrieved data, compounds with similar structures have been studied for their potential as disruptors of mycobacterial energetics . This suggests that “N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could be of interest in the development of new therapeutic strategies against mycobacterial infections.
作用機序
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound may interact with enzymes or proteins involved in the energy metabolism of certain bacteria.
Mode of Action
The structurally similar compound mentioned above is known to disrupt mycobacterial energetics . This could imply that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide might interact with its targets, leading to changes in the energy metabolism of the bacteria.
Biochemical Pathways
Given the potential disruption of mycobacterial energetics, it can be inferred that the compound may affect pathways related to energy production and utilization in the bacteria .
Result of Action
The disruption of mycobacterial energetics by a structurally similar compound suggests that this compound may lead to changes in the energy metabolism of the bacteria, potentially inhibiting their growth or survival .
特性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-16-14-9-5-4-6-12(14)10-11-15(16)22-18/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQQRRRWWYSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
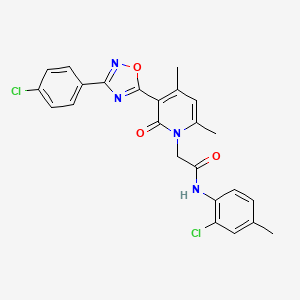
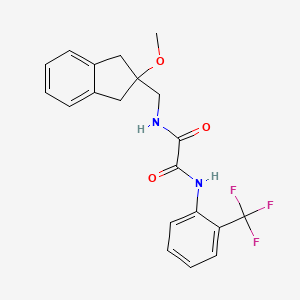
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
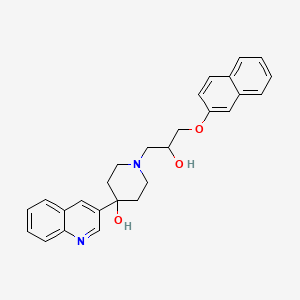
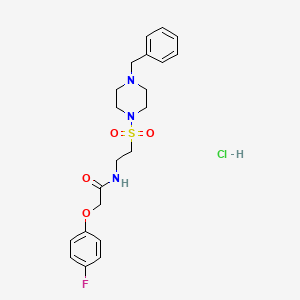
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)
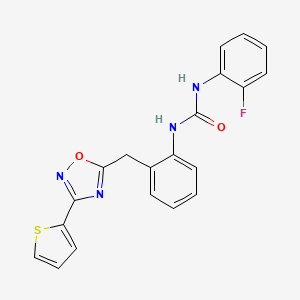
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
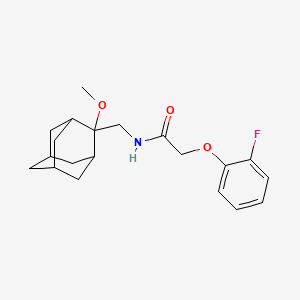
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
